(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (4-ethoxyphenyl) features an electron-donating ethoxy (-OCH₂CH₃) group at the para position, while the B-ring (4-tert-butylphenyl) contains a bulky tert-butyl (-C(CH₃)₃) substituent. This combination of substituents confers distinct electronic and steric properties, influencing its chemical reactivity, supramolecular packing, and biological activity .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-23-19-13-9-17(10-14-19)20(22)15-8-16-6-11-18(12-7-16)21(2,3)4/h6-15H,5H2,1-4H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXLYBOKJADLH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one , also known as a chalcone, is characterized by its unique structure featuring a propene backbone with aromatic substituents. This compound is of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its structural features, such as the tert-butyl and ethoxy groups, may influence its chemical reactivity and biological interactions.
Chalcones, including this compound, are known for their α,β-unsaturated carbonyl systems which allow for various chemical reactions such as oxidation and reduction. The presence of the tert-butyl group contributes to increased lipophilicity, potentially enhancing bioavailability and interaction with biological targets.
Antioxidant Activity
Chalcones have been reported to exhibit antioxidant properties through their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases. Studies indicate that the presence of electron-donating groups like ethoxy enhances the antioxidant capacity of chalcones.
Anticancer Activity
Research has shown that (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may possess anticancer properties. For instance, in vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In vitro assays reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC Values |
|---|---|---|---|
| (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | Structure | Antioxidant, Anticancer, Antimicrobial | Varies by strain |
| (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Antioxidant, Anticancer | 0.0039 - 0.025 mg/mL |
| (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | - | Moderate Antimicrobial | Not specified |
Study on Anticancer Properties
A study conducted on various chalcone derivatives, including (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the intrinsic pathway, leading to increased expression of pro-apoptotic proteins.
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several chalcone derivatives were evaluated for their effectiveness against bacterial strains. The results indicated that (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one showed promising results with an MIC value lower than 0.01 mg/mL against S. aureus, highlighting its potential as a therapeutic agent.
The biological activity of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets within cells:
- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress by modulating signaling pathways related to oxidative damage.
- Anticancer Mechanism : It induces apoptosis via the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymatic pathways in microbial cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Table 1: Physical Properties and Substituent Effects
Key Observations :
- Steric Effects : The tert-butyl group in the target compound reduces synthetic yields (e.g., LabMol-85: 7% yield) compared to less bulky substituents .
- Electronic Effects : Ethoxy groups enhance solubility and electron donation compared to methoxy, as seen in Chalcone2 .
- Crystal Packing : Bulky substituents like tert-butyl disrupt close-packing interactions, while ethoxy groups participate in C—H⋯O hydrogen bonds .
Table 2: Bioactivity of Selected Chalcones
SAR Insights :
- Electron-Donating Groups : Ethoxy (target compound) improves solubility but may reduce potency compared to electron-withdrawing groups (e.g., nitro, CF₃) .
- Steric Bulk : The tert-butyl group in the target compound may hinder interactions with enzymatic pockets, unlike smaller substituents (e.g., methoxy) .
- Hydrogen Bonding : Hydroxyl or acetamide groups (e.g., PAAPE) enhance target binding, suggesting that modifying the target compound with polar groups could optimize activity .
Supramolecular and Crystallographic Comparisons
- Chalcone2 [(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one]: Ethoxy substituents increase dihedral angles between aromatic rings compared to methoxy, altering π-π stacking and Hirshfeld surface interactions .
- Target Compound: The tert-butyl group likely induces torsional strain, reducing planarity and affecting nonlinear optical (NLO) properties compared to linear analogs .
- C—H⋯O Interactions : Ethoxy groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices more effectively than methoxy or halogens .
Preparation Methods
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol addition followed by dehydration. The mechanism involves:
-
Deprotonation : A strong base (e.g., NaOH) abstracts the α-hydrogen from 4-ethoxyacetophenone, forming an enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-tert-butylbenzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : Elimination of water yields the α,β-unsaturated chalcone.
Standard Procedure
Reagents :
-
4-Ethoxyacetophenone (1.0 equiv)
-
4-tert-Butylbenzaldehyde (1.2 equiv)
-
Sodium hydroxide (50% w/v, 2.0 equiv)
-
Ethanol (solvent)
Steps :
-
Dissolve 4-ethoxyacetophenone (5.0 g, 28 mmol) and 4-tert-butylbenzaldehyde (6.2 g, 34 mmol) in 50 mL ethanol.
-
Add NaOH solution (2.24 g in 10 mL H₂O) dropwise under ice cooling.
-
Stir at 25°C for 12–24 hours.
-
Quench with ice-water, filter, and recrystallize from ethanol.
Microwave-Assisted Synthesis
Optimization of Reaction Parameters
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. A study comparing conventional and microwave methods reported:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12–24 h | 15 min |
| Yield | 65–75% | 85–90% |
| Temperature | 25°C | 80°C |
Procedure :
-
Mix reagents as in Section 1.2.
-
Irradiate in a microwave reactor (300 W, 80°C) for 15 minutes.
-
Purify as above.
Advantages :
Heterogeneous Catalysis Using Hexagonal Boron Nitride (h-BN)
Catalyst Design
h-BN with frustrated Lewis pair (FLP) sites activates both aldehydes and ketones via dual hydrogen bonding, enabling solvent-free synthesis.
Procedure :
-
Combine 4-ethoxyacetophenone (10 mmol), 4-tert-butylbenzaldehyde (12 mmol), and h-BN (0.5 g).
-
Filter and wash with ethyl acetate.
Catalyst Reusability
h-BN retains activity for 5 cycles with <5% yield loss, confirmed by XRD and FTIR.
Solvent Effects and Green Chemistry Approaches
Polyethylene Glycol (PEG-400) as a Solvent
PEG-400 acts as a recyclable solvent and base promoter. A typical protocol involves:
-
Mix 4-ethoxyacetophenone (10 mmol), 4-tert-butylbenzaldehyde (12 mmol), and KOH (2 mmol) in PEG-400 (15 mL).
Solvent-Free Conditions
Solvent-free methods reduce waste and improve atom economy. Under h-BN catalysis (Section 3.1), no solvent is required.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Conventional | NaOH | Ethanol | 24 h | 65–75% |
| Microwave | NaOH | Ethanol | 15 min | 85–90% |
| h-BN Catalysis | h-BN (FLP) | Solvent-free | 2 h | 98–100% |
| PEG-400 | KOH | PEG-400 | 1 h | 70–80% |
Key Findings :
-
h-BN catalysis offers the highest yields and shortest reaction times.
-
Microwave methods balance speed and yield for lab-scale synthesis.
-
PEG-400 is ideal for green chemistry but requires longer times.
Troubleshooting and Optimization
Common Issues
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) yield pure crystals.
-
Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for challenging separations.
Scalability and Industrial Applications
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance heat/mass transfer. A pilot study achieved 90% yield at 100 g/hour using:
Q & A
Q. Basic
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters (e.g., a=4.006 Å, b=23.125 Å) confirms the (2E)-configuration and intermolecular π-π stacking .
What computational approaches are used to predict electronic properties and non-covalent interactions?
Q. Advanced
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. The ethoxy group increases electron density on the phenyl ring, enhancing electrophilic substitution .
- Atoms-in-Molecules (AIM) Theory : Identifies hydrogen bonds (e.g., C-H···O) and van der Waals interactions stabilizing the crystal lattice .
- Molecular Dynamics (MD) : Simulates solvent effects on solubility and aggregation behavior .
How do substituents (tert-butyl, ethoxy) impact biological activity compared to halogenated analogs?
Q. Advanced
- Steric Effects : The bulky tert-butyl group may hinder binding to enzymatic pockets, reducing activity compared to chloro/fluoro analogs .
- Electron Donation : The ethoxy group’s electron-donating nature alters charge distribution, potentially modulating interactions with targets like kinases or receptors. SAR studies show chloro derivatives exhibit higher antimicrobial activity due to increased electrophilicity .
- Comparative Studies : Replace tert-butyl with halogens (e.g., Cl, Br) to assess cytotoxicity and binding affinity via in vitro assays .
What challenges arise in resolving spectral data for this compound, and how are they addressed?
Q. Basic
- NMR Signal Overlap : Protons on the tert-butyl and ethoxy-substituted phenyl rings may overlap. Use 2D NMR (COSY, HSQC) to assign signals .
- Crystallographic Disorder : Flexible ethoxy groups can cause disorder. Refine structures using SHELXL with anisotropic displacement parameters .
How are non-covalent interactions in the crystal structure linked to stability?
Advanced
X-ray studies reveal:
- C-H···O Hydrogen Bonds : Between the ketone oxygen and aryl C-H (2.5–3.0 Å) .
- π-π Stacking : Between phenyl rings (3.5–4.0 Å spacing) enhances lattice stability .
- Hydrophobic Interactions : tert-butyl groups form van der Waals contacts, influencing melting point and solubility .
How can contradictory reports on biological activity be resolved?
Q. Advanced
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude impurities .
- Standardized Assays : Compare IC₅₀ values under identical conditions (e.g., MTT assay for cytotoxicity) .
- Structural Analogues : Test halogenated derivatives to isolate substituent effects .
What are the optimal recrystallization solvents for high-purity samples?
Q. Basic
- Ethanol/Methanol : Slow evaporation yields needle-like crystals suitable for XRD .
- Hexane-Ethyl Acetate (3:1) : Effective for column chromatography (Rf ~0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
